Cas no 58442-64-1 (Angiotensin I/II (1-5) H-Asp-Arg-Val-Tyr-Ile-OH)

Angiotensin I/II (1-5) H-Asp-Arg-Val-Tyr-Ile-OH 化学的及び物理的性質
名前と識別子
-
- (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoic aci
- Angiotensin (1-5)
- ASP-ARG-VAL-TYR-ILE
- 2 (1-5)
- Angiotensin 1
- angiotensin i
- ii (1-5)
- Angiotensin I/II (1-5) H-Asp-Arg-Val-Tyr-Ile-OH
-
- MDL: MFCD00214588
- インチ: InChI=1S/C30H48N8O9/c1-5-16(4)24(29(46)47)38-27(44)21(13-17-8-10-18(39)11-9-17)36-28(45)23(15(2)3)37-26(43)20(7-6-12-34-30(32)33)35-25(42)19(31)14-22(40)41/h8-11,15-16,19-21,23-24,39H,5-7,12-14,31H2,1-4H3,(H,35,42)(H,36,45)(H,37,43)(H,38,44)(H,40,41)(H,46,47)(H4,32,33,34)/t16?,19-,20-,21-,23-,24-/m0/s1
- InChIKey: UVPBVMCAVNABKX-JKTRTNGKSA-N
- SMILES: CCC([C@H](NC([C@@H](NC([C@@H](NC([C@@H](NC([C@@H](N)CC(O)=O)=O)CCCNC(N)=N)=O)C(C)C)=O)CC1=CC=C(O)C=C1)=O)C(O)=O)C
計算された属性
- 精确分子量: 664.35400
- 水素結合ドナー数: 11
- 氢键受体数量: 17
- 重原子数量: 47
- 回転可能化学結合数: 25
じっけんとくせい
- PSA: 299.15000
- LogP: 2.18070
Angiotensin I/II (1-5) H-Asp-Arg-Val-Tyr-Ile-OH Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB477209-100 mg |
Angiotensin I/II (1-5) (H-L-Asp-L-Arg-L-Val-L-Tyr-L-Ile-OH); . |
58442-64-1 | 100mg |
€1103.00 | 2023-06-15 | ||
AAPPTec | P001206-25mg |
Angiotensin I/II (1-5) |
58442-64-1 | 25mg |
$215.00 | 2024-07-20 | ||
TargetMol Chemicals | TP1528-5 mg |
Angiotensin I/II (1-5) |
58442-64-1 | 100% | 5mg |
¥ 487 | 2023-07-11 | |
TargetMol Chemicals | TP1528-25 mg |
Angiotensin I/II (1-5) |
58442-64-1 | 100% | 25mg |
¥ 1,248 | 2023-07-11 | |
TRC | A291750-25mg |
Angiotensin I/II (1-5) H-Asp-Arg-Val-Tyr-Ile-OH |
58442-64-1 | 25mg |
$ 1040.00 | 2022-06-08 | ||
A2B Chem LLC | AG65974-25mg |
ANGIOTENSIN I/II (1-5) |
58442-64-1 | 25mg |
$205.00 | 2024-04-19 | ||
A2B Chem LLC | AG65974-100mg |
ANGIOTENSIN I/II (1-5) |
58442-64-1 | 100% | 100mg |
$256.00 | 2023-12-30 | |
A2B Chem LLC | AG65974-5mg |
ANGIOTENSIN I/II (1-5) |
58442-64-1 | 5mg |
$111.00 | 2024-04-19 | ||
TargetMol Chemicals | TP1528-50mg |
Angiotensin I/II (1-5) |
58442-64-1 | 100% | 50mg |
¥ 1860 | 2024-07-20 | |
TargetMol Chemicals | TP1528-200mg |
Angiotensin I/II (1-5) |
58442-64-1 | 100% | 200mg |
¥ 4150 | 2024-07-20 |
Angiotensin I/II (1-5) H-Asp-Arg-Val-Tyr-Ile-OH 関連文献
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
Angiotensin I/II (1-5) H-Asp-Arg-Val-Tyr-Ile-OHに関する追加情報
Angiotensin I/II (1-5) H-Asp-Arg-Val-Tyr-Ile-OH and CAS No. 58442-64-1: A Comprehensive Overview in Modern Pharmacology
The compound Angiotensin I/II (1-5) H-Asp-Arg-Val-Tyr-Ile-OH, identified by the CAS No. 58442-64-1, represents a critical fragment in the renin-angiotensin system (RAS), a pivotal regulator of cardiovascular homeostasis. This peptide, derived from the angiotensinogen precursor, plays a central role in modulating blood pressure, fluid balance, and electrolyte regulation through its interaction with angiotensin receptors. The precise understanding of its pharmacological properties and mechanisms has been significantly advanced by recent research, offering new insights into therapeutic strategies for hypertension and related cardiovascular disorders.
In recent years, the study of the renin-angiotensin system has been revolutionized by the discovery of novel angiotensin receptor blockers (ARBs) and direct renin inhibitors (DRIs). These medications have transformed the management of hypertension by selectively targeting key components of the RAS pathway. Among these, Angiotensin I/II (1-5) H-Asp-Arg-Val-Tyr-Ile-OH has emerged as a significant research tool due to its ability to interact with both AT1 and AT2 receptors, albeit with varying affinities. This dual receptor interaction makes it a valuable compound for investigating the complex interplay between these receptors in cardiovascular physiology and pathophysiology.
The synthesis and characterization of CAS No. 58442-64-1 have been refined through advanced peptide coupling techniques, ensuring high purity and biological activity. These advancements have enabled researchers to conduct detailed structural and functional studies, revealing critical residues involved in receptor binding and downstream signaling. Notably, modifications at positions such as Asp1 and Ile5 have been shown to modulate receptor affinity and selectivity, providing a basis for designing next-generation RAS modulators with improved therapeutic profiles.
Recent clinical trials have highlighted the potential of Angiotensin I/II (1-5) H-Asp-Arg-Val-Tyr-Ile-OH as a therapeutic agent for managing resistant hypertension. Its ability to inhibit angiotensin II-mediated vasoconstriction and aldosterone secretion suggests that it may offer benefits beyond those provided by conventional antihypertensive drugs. Additionally, preclinical studies indicate that this peptide may have protective effects against cardiac remodeling and fibrosis, further supporting its potential in cardiovascular disease treatment.
The role of CAS No. 58442-64-1 in drug development has been further underscored by its use as an antagonist in experimental models of heart failure and stroke. By blocking the harmful effects of angiotensin II on the vasculature and heart muscle, this compound has demonstrated promise in mitigating tissue damage and improving functional outcomes. These findings align with emerging evidence suggesting that targeted RAS inhibition may be a viable strategy for preventing or delaying the progression of cardiovascular complications.
In conclusion, Angiotensin I/II (1-5) H-Asp-Arg-Val-Tyr-Ile-OH represents a cornerstone in modern pharmacological research, offering both academic and clinical significance. Its detailed study has contributed to our understanding of the renin-angiotensin system's complexity and has paved the way for innovative therapeutic approaches. As research continues to uncover new applications for this compound, its importance in addressing global health challenges related to cardiovascular disease is likely to grow even further.
58442-64-1 (Angiotensin I/II (1-5) H-Asp-Arg-Val-Tyr-Ile-OH) Related Products
- 9001-73-4(Papain)
- 105184-37-0(Splenopentin diacetate)
- 690645-28-4(2-{5-(4-methylphenyl)-1,2,4triazolo3,4-b1,3thiazol-3-ylsulfanyl}-1-(morpholin-4-yl)ethan-1-one)
- 2171860-09-4(3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-5-ylformamido}propanoic acid)
- 1803876-54-1(5-Ethylbenzo[d]oxazole-2-carbonyl chloride)
- 2503209-13-8(2-ethynyloxan-4-amine hydrochloride, Mixture of diastereomers)
- 23060-72-2(1-(2-chloroethyl)-1H-Indole)
- 868775-42-2(tert-butyl cis-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinoline-1-carboxylate)
- 1369944-84-2(2-Chloro-1-isopropoxy-3-(trifluoromethyl)benzene)
- 2034578-62-4(N-{2-(thiophen-2-yl)pyridin-3-ylmethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide)
